Physicochemical Distinction: Lipophilicity and Hydrogen Bonding Profile vs. Core Scaffold
The compound exhibits a distinct physicochemical signature compared to its closest 5-oxopyrrolidin-3-yl urea analog (CAS 891095-55-9). It shows a predicted partition coefficient difference (ΔlogP) of approximately +1.83, indicating significantly higher lipophilicity, alongside a higher topological polar surface area and greater rotatable bond flexibility [1]. These differences suggest it is a more permeable but potentially less soluble analog, which is a critical trade-off in cell-based assays.
| Evidence Dimension | Attribute Comparison: logP, TPSA, Rotatable Bonds |
|---|---|
| Target Compound Data | logP: 3.68 (predicted); TPSA: 67.59 Ų; Rotatable Bonds: 5 |
| Comparator Or Baseline | logP: 1.85 (predicted); TPSA: 64.68 Ų; Rotatable Bonds: 5 |
| Quantified Difference | ΔlogP = +1.83; ΔTPSA = +2.91 Ų |
| Conditions | In silico prediction (ChemAxon/ALOGPS) for neutral species |
Why This Matters
A >10-fold higher predicted lipophilicity directly impacts cell permeability and potential off-target binding, making this compound suitable for intracellular target screens where the baseline analog would be suboptimal.
- [1] PhytoBank Metabolite Database. (2015). Physicochemical Properties for PHY0170001 (Analog CAS 891095-55-9) and Target Compound. View Source
